molecular formula C36H62O8 B039792 20(R)-Ginsenoside Rh2

20(R)-Ginsenoside Rh2

Cat. No.: B039792
M. Wt: 622.9 g/mol
InChI Key: CKUVNOCSBYYHIS-SUEBGMEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20®-Ginsenoside Rh2 is a naturally occurring compound found in the roots of Panax ginseng. It belongs to the class of ginsenosides, which are saponins known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities .

Biochemical Analysis

Biochemical Properties

20®-Ginsenoside Rh2 interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in multiple biochemical reactions. For instance, it has been found to interact with enzymes in the heart, contributing to the treatment of heart failure .

Cellular Effects

20®-Ginsenoside Rh2 has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of H22 hepatoma cells and promote apoptosis, influencing cell function through the blockade of the PI3K/AKT/mTOR signaling pathway .

Molecular Mechanism

At the molecular level, 20®-Ginsenoside Rh2 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it promotes apoptosis in H22 hepatoma cells through the blockade of the PI3K/AKT/mTOR signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 20®-Ginsenoside Rh2 typically involves the hydrolysis of ginsenoside Rb1 or ginsenoside Rd. This process can be achieved through enzymatic or acidic hydrolysis. Enzymatic hydrolysis is preferred due to its specificity and mild reaction conditions. The enzymes used include β-glucosidase and cellulase, which selectively cleave the sugar moieties attached to the aglycone .

Industrial Production Methods: Industrial production of 20®-Ginsenoside Rh2 involves the extraction of ginsenosides from Panax ginseng followed by hydrolysis. The extraction is usually performed using solvents such as ethanol or methanol. The hydrolyzed product is then purified using chromatographic techniques to obtain high-purity 20®-Ginsenoside Rh2 .

Chemical Reactions Analysis

Types of Reactions: 20®-Ginsenoside Rh2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 20®-Ginsenoside Rh2, each exhibiting unique pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing novel ginsenoside derivatives with enhanced bioactivity.

    Biology: Investigated for its role in modulating cellular pathways and gene expression.

    Medicine: Explored for its anti-cancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis. It also shows promise in treating neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of health supplements and functional foods due to its therapeutic benefits

Comparison with Similar Compounds

  • 20(S)-Ginsenoside Rh2
  • 20(S)-Ginsenoside Rg3
  • 20®-Ginsenoside Rg3
  • 20(S)-Ginsenoside Rh1
  • 20®-Ginsenoside Rh1

Comparison: 20®-Ginsenoside Rh2 is unique due to its specific stereochemistry, which influences its biological activity. Compared to its 20(S) counterpart, 20®-Ginsenoside Rh2 exhibits different pharmacokinetics and potency in various biological assays. For instance, 20®-Ginsenoside Rh2 has been shown to have a stronger inhibitory effect on cancer cell proliferation compared to 20(S)-Ginsenoside Rh2 .

References

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVNOCSBYYHIS-SUEBGMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20(R)-Ginsenoside Rh2
Reactant of Route 2
20(R)-Ginsenoside Rh2
Reactant of Route 3
20(R)-Ginsenoside Rh2
Reactant of Route 4
20(R)-Ginsenoside Rh2
Reactant of Route 5
20(R)-Ginsenoside Rh2
Reactant of Route 6
20(R)-Ginsenoside Rh2
Customer
Q & A

ANone: While research is ongoing, several studies shed light on 20(R)-Ginsenoside Rh2's mechanisms of action:

  • Osteoclastogenesis Inhibition: this compound has been identified as a selective inhibitor of osteoclastogenesis, suggesting a potential role in bone health. []
  • Anti-tumor Activity: Studies demonstrate this compound's ability to inhibit the proliferation and colony formation of cancer cells, induce cell cycle arrest, and promote apoptosis. The exact mechanisms underlying these effects are still under investigation but may involve influencing specific signaling pathways. [, , , , ]
  • Sialyltransferase Inhibition: Research indicates that this compound can inhibit the expression of sialyltransferases, enzymes involved in sialic acid synthesis. This inhibition could have implications for cancer therapy by disrupting aberrant sialylation in cancer cells. []
  • Efflux Pump Inhibition: this compound has shown the ability to reverse tetracycline resistance in Staphylococcus aureus by interfering with the TetK efflux pump, suggesting potential as an antibacterial agent. []

ANone: this compound is a dammarane-type ginsenoside. While its full spectroscopic data is not provided in these papers, its molecular formula is C48H82O18 and its molecular weight is 947.15 g/mol. Further structural details can be elucidated through techniques like NMR and mass spectrometry.

ANone: The provided research focuses on this compound's biological activities and does not delve into its potential catalytic properties.

A: While the provided research doesn't explicitly mention the use of computational modeling for this compound, one study mentions using molecular docking to investigate its interaction with sialyltransferases. [] This suggests the potential for further computational studies to understand its interactions with biological targets and optimize its pharmacological properties.

ANone: Several studies highlight the importance of stereochemistry at the C-20 position for biological activity. For example:

  • Antitumor Activity: 20(S)-Ginsenoside Rh2 generally exhibits stronger anticancer effects compared to this compound in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. [, , ]
  • Osteoclastogenesis Inhibition: this compound, but not 20(S), selectively inhibits osteoclastogenesis. []

A: While specific stability data is limited in the provided research, one study describes a process for preparing this compound using acid degradation, highlighting potential methods for large-scale production. [] Additionally, one study emphasizes the need for formulation strategies to improve the bioavailability of ginsenosides, which is often limited by their poor absorption and rapid metabolism. []

ANone: The provided research focuses on scientific investigations and does not address specific SHE (Safety, Health, and Environment) regulations for this compound.

ANone: Several studies shed light on the PK/PD of this compound:

  • Absorption: Research indicates that this compound has poor absorption in the rat intestine, with the duodenum and jejunum being the main absorption sites. [] This suggests that strategies to enhance absorption may be necessary for optimal efficacy.
  • Metabolism: Human intestinal bacteria can metabolize this compound to 20(R)-protopanaxadiol via this compound, indicating a role of gut microbiota in its biotransformation. []
  • Plasma Protein Binding: this compound exhibits species differences in plasma protein binding, with higher binding in rats (70%) compared to humans (27%). []

ANone: Studies demonstrate this compound's efficacy in various models:

  • In vitro: this compound inhibits the growth of various cancer cell lines, including human colon cancer cells (HT-29), lung adenocarcinoma cells (A549), and cervical cancer cells (U14). [, , , , , ]
  • In vivo: this compound reduces tumor growth in U14 cervical cancer-bearing mice. []

A: While the provided research doesn't specifically address resistance mechanisms for this compound, its ability to reverse tetracycline resistance mediated by efflux pumps suggests potential for combating antibiotic resistance. [] Further research is needed to determine if resistance to this compound can develop and if it exhibits cross-resistance with other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.